Kadsurenone - 95851-37-9

Kadsurenone

Catalog Number: EVT-1195647
CAS Number: 95851-37-9
Molecular Formula: C21H24O5
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kadsurenone is a member of benzofurans.
Kadsurenone is a natural product found in Piper hancei, Piper kadsura, and other organisms with data available.
Source and Classification

Kadsurenone is classified as a neolignan, a type of natural product derived from the phenylpropanoid pathway. It is predominantly found in the stems of Piper kadsura and has also been isolated from related species such as Piper futokadsura . The compound has been studied for its biological activities, particularly its role as an antagonist to platelet-activating factor (PAF), which is involved in various pathological processes including cancer metastasis and inflammation .

Synthesis Analysis

The synthesis of Kadsurenone has been explored through various methods. A notable approach involves a biomimetic synthesis that emphasizes the natural pathways of lignan formation. One method describes a four-step synthesis that combines specific reagents and conditions to yield Kadsurenone efficiently . The key steps typically involve:

  1. Formation of the Lignan Backbone: Utilizing phenolic compounds as starting materials.
  2. Coupling Reactions: Employing oxidative coupling techniques to form the characteristic lignan structure.
  3. Functionalization: Introducing specific functional groups to enhance biological activity.
  4. Purification: Using chromatographic techniques to isolate Kadsurenone from reaction mixtures.

These methods highlight not only the synthetic versatility but also the potential for creating analogs with modified properties for further biological evaluation .

Molecular Structure Analysis

The molecular structure of Kadsurenone is characterized by a complex arrangement typical of neolignans. The compound features two phenolic units connected by a carbon-carbon bond, which contributes to its biological activity. The chemical formula for Kadsurenone is C17H18O4C_{17}H_{18}O_4, and it has a molecular weight of approximately 286.33 g/mol .

Key structural features include:

  • Chiral Centers: Kadsurenone possesses stereogenic centers that contribute to its enantiomeric forms.
  • Functional Groups: Hydroxyl groups are present, which are crucial for its interaction with biological targets.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are often employed to confirm the structure and purity of synthesized Kadsurenone .

Chemical Reactions Analysis

Kadsurenone participates in several chemical reactions that underscore its reactivity and potential applications:

  • Binding Affinity: It specifically inhibits the binding of PAF to its receptor, demonstrating competitive antagonism .
  • Cellular Assays: In vitro studies have shown that Kadsurenone can modulate signaling pathways involved in cell migration and differentiation, particularly in breast cancer cells .
  • Osteoclastogenesis Inhibition: Research indicates that Kadsurenone can suppress osteoclast differentiation induced by receptor activator of nuclear factor kappa-Β ligand (RANKL), highlighting its role in bone metabolism .
Mechanism of Action

The mechanism by which Kadsurenone exerts its effects involves several pathways:

  • Inhibition of PAF Receptor Activity: By blocking PAF from binding to its receptor, Kadsurenone disrupts downstream signaling cascades that promote cell migration and osteoclastogenesis .
  • Downregulation of NF-kB Pathway: Studies have shown that Kadsurenone can inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activity, leading to reduced expression of osteoclast marker genes such as Ctsk and Nfatc1 .
  • Impact on Cytokine Production: By modulating cytokine levels in the tumor microenvironment, Kadsurenone influences various cellular responses related to inflammation and cancer progression.
Physical and Chemical Properties Analysis

Kadsurenone exhibits distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties are essential for determining appropriate conditions for storage and use in biological assays .

Applications

Kadsurenone has several promising applications:

  • Therapeutic Potential: Its role as an antagonist of PAF positions it as a candidate for treating conditions linked to inflammation and cancer metastasis.
  • Research Tool: In cellular biology, Kadsurenone serves as a valuable tool for studying signaling pathways related to osteoclast differentiation and cancer cell migration.
  • Pharmacological Studies: Ongoing research into analogs of Kadsurenone aims to enhance its efficacy and specificity for therapeutic use.
Introduction to Kadsurenone: Historical Context and Scientific Significance

Discovery and Isolation from Natural Sources

Kadsurenone was first isolated from the stems of Piper kadsura (also known as Piper futokadsura), a climbing vine native to forests in Taiwan and other East Asian regions. This plant has been used for centuries in traditional Chinese medicine for treating inflammatory conditions such as rheumatoid arthritis and asthma [1] [2]. The initial identification of Kadsurenone occurred in the mid-1980s when researchers were systematically screening natural products for platelet-activating factor (PAF) antagonistic activity [6] [7]. The compound’s discovery coincided with a period of intense scientific interest in PAF, a potent phospholipid mediator implicated in anaphylaxis, thrombosis, and inflammation [3]. Unlike synthetic PAF antagonists developed later, Kadsurenone represented one of the first naturally occurring ligands capable of selectively blocking PAF receptors, making it a valuable tool for studying PAF’s pathophysiological roles [4] [6]. Its isolation involved chromatographic techniques to separate the bioactive lignan fraction from other phytoconstituents of Piper kadsura, followed by structural elucidation using spectroscopic methods [7] [8].

Structural Classification Within Lignan Compounds

Kadsurenone belongs to the lignan family, a class of secondary metabolites characterized by the dimerization of two phenylpropanoid units (C6C3 monomers). Its specific molecular formula is C₂₁H₂₄O₅, with a molecular weight of 356.41 g/mol [4] [8]. Structurally, it features:

  • A furanobenzofuranone core comprising fused furan and benzofuran rings.
  • Chiral centers at positions C-2, C-3, and C-3a, conferring stereospecificity to its biological activity. The absolute configuration is established as (2S,3R,3aS) [7] [8].
  • Methoxy groups at C-3 and C-4 of the pendant phenyl ring, critical for receptor binding.
  • An allyl substituent (‑CH₂‑CH=CH₂) at C-5, enhancing lipophilicity [8].

Table 1: Key Structural Features of Kadsurenone

FeatureChemical AttributeBiological Significance
Core StructureFuranobenzofuranoneFacilitates interaction with hydrophobic PAFR pockets
Chiral Centers(2S,3R,3aS) configurationEssential for antagonist potency
Methoxy Groups3,4-dimethoxyphenyl moietyMediates hydrogen bonding with PAFR
Allyl ChainPropenyl group at C-5Modulates membrane permeability

Kadsurenone distinguishes itself from other lignans (e.g., neolignans) through its tetrahydrofurobenzofuran scaffold, which is rare among plant-derived lignans. This complex bicyclic structure enables selective, high-affinity binding to the PAF receptor (PAFR), a G-protein-coupled receptor (GPCR) [4] [8]. Computational studies suggest its methoxy groups mimic the sn-3 phosphate group of PAF, allowing competitive antagonism [6].

Evolution of Research Interest (1980s–Present)

Research on Kadsurenone has evolved through distinct phases, reflecting broader shifts in pharmacological focus:

  • 1980s: Characterization of PAF AntagonismInitial studies (1985–1989) established Kadsurenone as a specific PAF receptor antagonist. Seminal work demonstrated its ability to competitively inhibit PAF-induced platelet aggregation, neutrophil activation, and macrophage chemiluminescence at nanomolar concentrations [6]. Intriguingly, it exhibited differential affinity for PAF receptor subtypes: High affinity for macrophage receptors (designated PAF1) and 91-fold lower affinity for polymorphonuclear leukocyte receptors (PAF2) [6]. This selectivity made it instrumental in pharmacologically defining PAF receptor heterogeneity.

  • 1990s–2000s: Mechanistic Insights and Therapeutic ExplorationResearch expanded to elucidate Kadsurenone’s mechanism beyond receptor blockade. Studies revealed it inhibits downstream signaling cascades triggered by PAF-PAFR binding, including:

  • Suppression of nuclear factor-kappa B (NF-κB) activation [1].
  • Inhibition of reactive oxygen species (ROS) production via protein kinase C modulation [2].
  • Reduction of prostaglandin E2 synthesis in inflammatory cells [2].Therapeutic investigations focused on inflammatory and vascular diseases, though clinical translation remained limited due to pharmacokinetic challenges. A pivotal 2009 study developed a microdialysis-HPLC method to quantify free-form Kadsurenone in rats, revealing significant hepatobiliary excretion but minimal P-glycoprotein involvement [2].

  • 2010s–Present: Oncology ApplicationsRecent research pivoted toward cancer pathophysiology, particularly breast cancer bone metastases. Kadsurenone disrupts the "vicious osteolytic cycle" where breast cancer cells secrete factors (e.g., RANKL) promoting osteoclast formation, and bone-derived growth factors reciprocally fuel tumor growth [1] [5]. Key findings include:

  • Inhibition of PAF-enhanced migration in MDA-MB-231 breast cancer cells (IC₅₀ ~1–2.5 µM) [1].
  • Attenuation of osteoclastogenesis in co-cultures of breast cancer cells and osteoclast precursors (RAW 264.7 cells) by blocking PAF-induced RANKL expression [1].
  • Downregulation of PTAFR expression in metastatic breast cancer cells, correlated with reduced bone metastasis incidence in bioinformatic analyses [1] [5].

Table 2: Evolution of Key Research Milestones for Kadsurenone

DecadeResearch FocusKey Advances
1980sReceptor Pharmacology• Competitive PAFR antagonism proven via Schild analysis [6] • Subtype selectivity (PAF1 vs. PAF2) identified [6]
1990s–2000sSignaling & PK/PD• Inhibition of PKC-dependent ROS production [2] • Microdialysis-HPLC method for free-form quantification [2]
2010s–2020sCancer Metastasis• Blockade of breast cancer cell migration and osteoclastogenesis [1] • Synergy with chemotherapy in preclinical models [5]

Current research explores synergistic combinations with chemotherapeutics and radiation. Kadsurenone enhances tumor sensitivity to these modalities by suppressing PAF/PAFR-mediated survival signals and repopulation pathways [5]. Its repositioning as an adjuvant for bone-metastatic cancers exemplifies the compound’s enduring scientific relevance, bridging traditional medicine and modern molecular oncology [1] [5].

Properties

CAS Number

95851-37-9

Product Name

Kadsurenone

IUPAC Name

(2S,3R,3aS)-2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C21H24O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h6,8-13,20H,1,7H2,2-5H3/t13-,20+,21+/m1/s1

InChI Key

VDYACOATPFOZIO-UBWHGVKJSA-N

SMILES

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC

Synonyms

(2S,3R,3aS)-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone;_x000B_[2S-(2α,3β,3aα)]-2-(3,4-Dimethoxyphenyl)-3,3a-dihydro-3a-methoxy-3-methyl-5-(2-propenyl)-6(2H)benzofuranone;

Canonical SMILES

CC1C(OC2=CC(=O)C(=CC12OC)CC=C)C3=CC(=C(C=C3)OC)OC

Isomeric SMILES

C[C@@H]1[C@H](OC2=CC(=O)C(=C[C@]12OC)CC=C)C3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.